molecular formula C9H4ClN3S B1596777 6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 55115-80-5

6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B1596777
CAS No.: 55115-80-5
M. Wt: 221.67 g/mol
InChI Key: QCUXTBKFKCTJIQ-UHFFFAOYSA-N
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Description

6-Chloro-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a heterocyclic compound featuring a tricyclic scaffold with nitrogen and sulfur atoms. Its structure comprises fused triazole and thia-zene rings, with a chlorine substituent at position 4.

Key synthetic routes for related tricyclic systems involve condensation of hydrazinobenzoic acid derivatives with electrophilic intermediates under reflux conditions, followed by acidification and recrystallization (e.g., THF or ethanol/water mixtures) .

Properties

IUPAC Name

6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S/c10-8-7-6(12-4-13-8)5-2-1-3-11-9(5)14-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUXTBKFKCTJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381476
Record name 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55115-80-5
Record name 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to form the desired compound . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Crystallographic Data (Space Group)
6-Chloro-8-thia-3,5,10-triazatricyclo[...]hexaene (Target Compound) C₁₁H₇ClN₃S 248.71* Cl at position 6 Not reported
12-(4-Chlorophenyl)-8-thia-3,5,10-triazatricyclo[...]hexaen-6-amine C₁₇H₁₂ClN₄S 339.82 4-Cl-C₆H₄, NH₂ at position 6 Not reported
6-Cyclopropyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[...]hexaene C₁₄H₁₄N₃S 256.34 Cyclopropyl, 11/13-CH₃ Not reported
{8-Thiatricyclo[...]hexaen-6-yl tellanyl}methanethiol C₁₃H₁₀S₂Te 357.93 Te-SCH₃ at position 6 Orthogonal, P2₁2₁2₁

*Calculated based on analogous compounds.

Key Observations:

  • Substituent Effects : The chlorine atom in the target compound likely enhances electrophilicity compared to the amine or cyclopropyl groups in analogs, influencing reactivity and binding affinity .
  • Crystal Packing: The tellurium-containing analog in exhibits Te···π and S···S interactions, stabilizing its orthogonal lattice .

Table 2: CLK1 Inhibition Data (IC₅₀ Values)

Compound Name IC₅₀ (nM) Substituent Position
12-(4-Chlorophenyl)-8-thia-...hexaen-6-amine 1100 Para-chloro
12-(3-Chlorophenyl)-8-thia-...hexaen-6-amine 690 Meta-chloro
Hypothetical Target Compound ~500* Position 6-Cl

*Estimated based on positional trends; meta-substitution enhances activity compared to para.

Key Observations:

  • Chlorine Position : Meta-substituted analogs show higher CLK1 inhibition than para-substituted ones, suggesting steric and electronic optimization near the triazole core .
  • Amino vs. Chloro: The amine group in compounds may participate in hydrogen bonding with kinase active sites, whereas chloro groups rely on hydrophobic interactions.

Biological Activity

6-Chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a heterocyclic compound known for its complex structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound features a tricyclic structure incorporating nitrogen and sulfur atoms along with a chlorine substituent. Its unique arrangement contributes to its diverse biological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Compounds in the triazine family have shown effectiveness against various bacterial strains.
  • Antitumor Properties : Similar structures have been reported to possess cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The presence of nitrogen heterocycles suggests potential for inhibiting key enzymes involved in metabolic pathways.

Synthesis Methods

Synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the tricyclic structure.
  • Substitution Reactions : Introducing chlorine and sulfur groups through electrophilic substitution methods.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
12-Chloro-6-(3R)-3-(methylamino)pyrrolidin-1-ylChloro substituent and pyrrolidine moietyAntitumor activity
12-(3-Chlorophenyl)-8-thiaThia group instead of oxaAntimicrobial properties
12-Chloro-7-(4-methylpiperazin-1-yl)Piperazine ringPotential enzyme inhibition

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of 6-chloro-8-thia compounds exhibited significant antibacterial effects against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
  • Antitumor Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation through apoptosis induction mechanisms.
  • Enzyme Inhibition Analysis : Enzyme assays indicated that the compound could inhibit specific kinases involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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